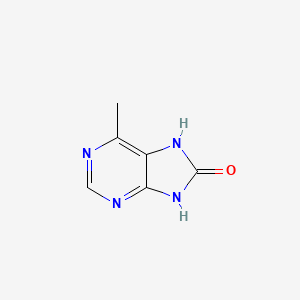

6-Methyl-9H-purin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7,9-dihydropurin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZMOLVWODRUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629192 | |

| Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39209-57-9 | |

| Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 9h Purin 8 Ol and Its Analogs

De Novo Synthesis Strategies from Precursor Molecules

De novo synthesis involves the assembly of the bicyclic purine (B94841) ring system from simpler, non-purine starting materials. This approach is fundamental for creating the core purine structure and allows for the introduction of desired substituents at specific positions by selecting appropriately substituted precursors.

The construction of the purine ring system can be achieved by building the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized imidazole (B134444) precursor. This strategy is particularly useful for synthesizing purines with specific substitutions on the imidazole portion of the molecule. The general approach involves the cyclocondensation of a 4-aminoimidazole-5-carboxamide or a related derivative with a one-carbon synthon. youtube.com

New and efficient methods for purine synthesis can be applied directly from imidazole precursors. mdpi.com For instance, the synthesis of N-7-substituted purines has been successfully demonstrated starting from 4-nitroimidazole (B12731) derivatives. mdpi.comdoaj.org This pathway typically involves the chemical modification of the imidazole, followed by the formation of the fused pyrimidine ring. While direct synthesis of 6-Methyl-9H-purin-8-ol via this route requires a specific 2-methyl-4-aminoimidazole precursor, the versatility of the methodology is illustrated by the synthesis of various N-substituted purines. mdpi.com

Table 1: Examples of Purine Synthesis from Imidazole Precursors mdpi.com

| Imidazole Precursor | Resulting Purine Derivative | Yield |

|---|---|---|

| 1-Benzyl-4-nitro-1H-imidazole | 7-Benzyl-2-butyl-7H-purine | 31% |

| 1-Methyl-4-nitro-1H-imidazole | 2-Butyl-7-methyl-7H-purine | 35% |

A widely employed and versatile method for de novo purine synthesis is the Traube synthesis, which involves the cyclization of a substituted pyrimidine. researchgate.netgoogle.com This approach typically starts with a 4,5-diaminopyrimidine (B145471), which is then reacted with a cyclizing agent to form the fused imidazole ring. google.com To synthesize this compound, the required precursor would be 4,5-diamino-6-methylpyrimidine.

The substituent at the 8-position of the final purine is determined by the choice of the cyclizing agent. youtube.comgoogle.com For example:

Using formic acid leads to an unsubstituted C8 position. youtube.com

Using an activated carboxylic acid, an orthoester, or an aldehyde introduces a substituent corresponding to the R-group of the cyclizing agent. google.com

Using agents like urea (B33335) or isocyanates can lead to the formation of an 8-hydroxy (8-oxo) purine derivative. google.com

The synthesis often begins with a 4,6-disubstituted-5-nitropyrimidine. researchgate.net The nitro group is subsequently reduced to an amino group to yield the reactive 4,5-diaminopyrimidine intermediate, which is then ready for cyclization. google.comresearchgate.net

Table 2: Cyclizing Agents and Resulting C8-Substituents google.com

| Pyrimidine Precursor | Cyclizing Agent | Resulting Purine C8-Substituent |

|---|---|---|

| 4,5-Diaminopyrimidine | Formic Acid | H |

| 4,5-Diaminopyrimidine | Activated Carboxylic Acid (R-COOH) | R |

| 4,5-Diaminopyrimidine | Orthoester (R-C(OR')₃) | R |

| 4,5-Diaminopyrimidine | Isocyanate (R-NCO) | -NHR |

Purine synthesis can also commence from simple acyclic precursors, highlighting the molecule's potential origins from basic organic compounds. wikipedia.org Diaminomaleonitrile (DAMN) serves as a key starting material in this context. A notable synthesis involves the reaction of DAMN with triethyl orthoformate to produce an intermediate that is then reacted with various amines. researchgate.net Subsequent cyclization of the resulting formamidine (B1211174) intermediate with triethyl orthoformate affords novel 6-cyano-9-(aryl)-9H-purine derivatives. researchgate.net

While this specific pathway yields a 6-cyano derivative, its principles demonstrate a viable route from acyclic precursors. To obtain this compound, this strategy would require significant modification, such as using a different starting nitrile and a cyclizing agent like urea to introduce the 8-ol group. Urea and its derivatives are known condensing agents that can participate in the formation of heterocyclic rings. wikipedia.org

Functional Group Modifications and Derivatization Routes of the Purine Nucleus

Once the purine core is formed, its structure can be further diversified through various functional group modifications. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Alkylation and arylation are common methods to introduce carbon-based substituents onto the purine ring, typically at the nitrogen atoms. These modifications can significantly alter the chemical and biological characteristics of the purine derivative.

The N-9 position of the purine ring is a frequent site for alkylation and arylation. This is often achieved by reacting the purine with an appropriate alkyl or aryl halide in the presence of a base. This reaction provides a straightforward method for synthesizing a library of N-9 substituted purine analogs. For instance, 6-chloro-9-phenyl-9H-purine-8-carbonitrile and 9-benzyl-6-chloro-9H-purine-8-carbonitrile have been synthesized, demonstrating the feasibility of introducing both aryl and alkyl groups at the N-9 position. mdpi.com The synthesis of this compound analogs would follow a similar logic, starting with the parent purine and the desired alkylating or arylating agent.

Table 3: Examples of N-9 Substituted Purine Synthesis mdpi.com

| Purine Precursor | Alkylating/Arylating Agent | Product | Yield |

|---|---|---|---|

| 6-chloro-9H-purine-8-carbonitrile | Benzyl bromide | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 85% |

| 6-chloro-9H-purine-8-carbonitrile | Phenylboronic acid | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% |

| 6-chloro-9H-purine-8-carbonitrile | 4-Bromophenylboronic acid | 9-(4-Bromophenyl)-6-chloro-9H-purine-8-carbonitrile | 76% |

Alkylation and Arylation Strategies

C-Alkylation and C-Arylation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of C-alkylated and C-arylated purine derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide or triflate.

In the context of synthesizing analogs of this compound, this methodology is particularly useful for introducing aryl or other carbon-based substituents at various positions of the purine ring, most commonly at the C2, C6, or C8 positions. For instance, 8-halopurines can serve as effective substrates for Suzuki-Miyaura coupling. While direct methylation of an 8-halopurine using methylboronic acid is a feasible approach, the literature more broadly supports the coupling of halopurines with a variety of aryl and alkenyl boronic acids. nih.govscispace.com

The reaction conditions for Suzuki-Miyaura couplings on the purine core are crucial for achieving high yields and selectivity. The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the outcome of the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. nih.govscispace.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a suitable solvent mixture, which can range from anhydrous toluene (B28343) to aqueous DME, depending on the nature of the coupling partners. nih.govscispace.com

| Entry | Halopurine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-Benzyl-8-phenyladenine | 75 | scispace.com |

| 2 | 9-Benzyl-6-chloropurine | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ | DME | 9-Benzyl-6-((E)-2-phenylvinyl)purine | 85 | scispace.com |

| 3 | 8-Bromo-2'-deoxyguanosine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | H₂O/MeCN | 8-(4-Methoxyphenyl)-2'-deoxyguanosine | 80 | nih.gov |

Halogenation and Subsequent Nucleophilic Displacement Reactions

Halogenation of the purine core, followed by nucleophilic aromatic substitution (SNAr), is a cornerstone strategy for the synthesis of a wide array of purine analogs. The introduction of a halogen atom, typically chlorine or bromine, at positions such as C2, C6, or C8, activates the purine ring towards attack by various nucleophiles.

For the synthesis of derivatives of this compound, this two-step sequence allows for the introduction of diverse functionalities. The initial halogenation can be achieved using various reagents. For example, treatment of a purin-8-one with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 8-chloropurine. Once the halopurine is obtained, it can be subjected to nucleophilic displacement with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to afford the desired substituted purine.

The reactivity of halopurines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. Generally, the C6 position is the most reactive, followed by C2 and then C8. The reaction conditions for nucleophilic displacement often involve heating the halopurine with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

| Entry | Halopurine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1 | 6-Chloropurine (B14466) | Morpholine | Microwave, H₂O | 6-Morpholinopurine | High | researchgate.net |

| 2 | 8-Chloro-3-methyl-6-methylthiopurine | Hydrazine | Reflux | 8-Hydrazino-3-methyl-6-methylthiopurine | - | nih.gov |

| 3 | 7-(tert-Butyl)-6-chloropurine | Sodium azide (B81097) | DMSO, 60 °C | 7-(tert-Butyl)-6-azidopurine | - | beilstein-journals.org |

Amination and Acylation Protocols

Direct amination and subsequent acylation are fundamental transformations for modifying the purine scaffold. These reactions are crucial for introducing nitrogen-containing functional groups and for further derivatization, which can significantly impact the biological activity of the resulting compounds.

Amination of halopurines, as discussed in the previous section, is a common method for introducing amino groups. For instance, the displacement of a chlorine atom at the C6 position of the purine ring with various primary or secondary amines is a well-established procedure. These reactions are often carried out at elevated temperatures in a suitable solvent, and microwave irradiation has been shown to significantly accelerate the process. researchgate.net

Once an amino-substituted purine is obtained, it can undergo acylation to introduce an acyl group. This is typically achieved by reacting the aminopurine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction allows for the introduction of a wide variety of acyl moieties, further diversifying the chemical space of the purine analogs.

| Entry | Starting Material | Reagent(s) | Product | Description | Reference |

| 1 | 6-Chloropurine | Various amines | 6-Substituted aminopurines | Microwave-assisted amination in water. | researchgate.net |

| 2 | 8-Aminopyrene-1,3,6-trisulfonate | Aldoses, NaCNBH₃ | N-Glycosyl-8-aminopyrene-1,3,6-trisulfonate | Acid-catalyzed reductive amination. | nih.gov |

| 3 | 7-(tert-Butyl)-6-azidopurine | H₂, Pd/C | 7-(tert-Butyl)-6-aminopurine | Reduction of an azide to an amine. | beilstein-journals.org |

Oxidation and Reduction Transformations

Oxidation and reduction reactions are key methodologies for the interconversion of functional groups on the purine ring system. Specifically, the introduction of an oxygen atom at the C8 position to form 8-oxopurines and the subsequent reduction of this group are important transformations in the synthesis of this compound and its analogs.

The oxidation of purines to their 8-oxo derivatives can occur under various conditions, including exposure to reactive oxygen species. jci.org In a synthetic context, direct oxidation of a C-H bond at the 8-position can be challenging, and often the 8-oxo functionality is introduced through the construction of the purine ring from a pre-functionalized pyrimidine precursor. The formation of 8-oxoguanine from guanine (B1146940) through oxidative damage is a well-studied biological process that provides insight into the chemical susceptibility of the C8 position. nih.gov

Conversely, the reduction of 8-oxopurines can be achieved using various reducing agents. This transformation can be useful for the synthesis of purines that are not readily accessible through other routes or for the preparation of tetrahydro-purine derivatives. The specific outcome of the reduction can depend on the substrate and the reducing agent employed.

Stereoselective Synthesis of Purine Nucleoside Analogues

The synthesis of purine nucleoside analogues, where a sugar moiety is attached to the purine base, is a significant area of research due to their potential as antiviral and anticancer agents. The stereoselective formation of the glycosidic bond is a critical step in these syntheses.

Several methods have been developed for the stereoselective glycosylation of purines. The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated purine base with a protected sugar derivative, typically an acylated or halogenated sugar, in the presence of a Lewis acid catalyst. nih.gov This method generally leads to the formation of the β-anomer, which is the stereochemistry found in natural nucleosides.

Another powerful method for stereoselective glycosylation is the Mitsunobu reaction. This reaction allows for the coupling of a purine with an alcohol, including protected sugar derivatives, under mild conditions with inversion of configuration at the alcohol's stereocenter. Microwave assistance has been shown to accelerate this reaction significantly. nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including purine derivatives.

In the context of synthesizing this compound and its analogs, microwave irradiation has been utilized in several key transformations. For instance, the amination of 6-chloropurines with various amines can be efficiently carried out in water under microwave irradiation, providing a green and rapid method for the synthesis of 6-aminopurine derivatives. researchgate.net

Furthermore, microwave heating has been instrumental in facilitating ring-closure reactions to form the purine scaffold. The synthesis of 8-substituted xanthine (B1682287) derivatives, which are structurally related to 8-oxopurines, has been significantly improved by using microwave-assisted ring closure of substituted uracil (B121893) precursors. beilstein-journals.org This technique has also been applied to the direct C-H alkenylation of purines at the C8 position, providing a rapid and regioselective method for the synthesis of 6,8,9-trisubstituted purines. nih.gov

Palladium-Catalyzed and Copper-Mediated Reactions

The construction of the this compound scaffold and its diverse analogs has been significantly advanced by the application of transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts, in particular, offer powerful and versatile methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, enabling the introduction of a wide array of functional groups onto the purine core. clockss.orgacs.orgwikipedia.org These methodologies are indispensable for creating libraries of substituted purines for biological screening and developing structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient routes to functionalized aromatic and heteroaromatic compounds. acsgcipr.org For the synthesis of purine derivatives, reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are frequently employed, typically starting from halogenated purine precursors. wikipedia.orgwikipedia.orgscispace.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid. wikipedia.org It has been effectively used for the introduction of aryl and alkenyl groups at the C2, C6, or C8 positions of the purine ring. scispace.com For instance, starting with a 6-chloropurine derivative, various aryl and vinyl groups can be installed. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine, demonstrating the higher reactivity of the C6 position. scispace.com This selectivity is crucial for the stepwise synthesis of complex purine analogs. Conditions for these couplings can be adapted based on the electronic nature of the boronic acid, with anhydrous conditions often favored for electron-rich partners and aqueous solvents for electron-poor ones. scispace.com

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. organic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This transformation is valuable for creating extended, conjugated systems and has been applied to the synthesis of complex molecules and potential pharmaceuticals. wikipedia.orgresearchgate.net The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: The formation of C-N bonds to synthesize N-aryl and N-alkyl purine derivatives is efficiently achieved through the Buchwald-Hartwig amination. wikipedia.org This reaction has largely replaced harsher classical methods, such as the Goldberg reaction, due to its broader substrate scope and milder conditions. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org The development of specialized phosphine ligands has been critical to the reaction's success, allowing for the coupling of a vast array of amines with aryl chlorides, bromides, iodides, and triflates. organic-chemistry.orglibretexts.org

Other Palladium-Catalyzed Couplings: The synthesis of the parent 6-methylpurine (B14201) structure can be achieved via palladium-catalyzed cross-coupling of a 6-chloropurine derivative with an organozinc reagent like methylzinc bromide. researchgate.net This method provides a facile and high-yielding route to 6-alkylpurines. researchgate.net

| Purine Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃, Toluene, 110 °C | 9-Benzyl-2-chloro-6-phenylpurine | 77% | scispace.com |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃, Toluene, 110 °C | 9-Benzyl-6-chloro-2-phenylpurine | 81% | scispace.com |

| 6-Chloropurine Riboside | Methylzinc bromide | Pd(PPh₃)₄ | THF | 6-Methylpurine Riboside | High | researchgate.net |

| Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) source + Ligand (e.g., X-Phos, BINAP) | Base (e.g., NaOt-Bu, Cs₂CO₃), Toluene or Dioxane | N-Arylpurine | Varies | wikipedia.orgbeilstein-journals.org |

| 6-Bromo tacrine (B349632) | Terminal Alkyne | Pd(dppf)Cl₂·CH₂Cl₂ + CuI | TEA, DMF, 100 °C | 6-Alkynyl tacrine derivative | Varies | researchgate.net |

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical yet continually evolving set of tools for forming bonds between aryl halides and nucleophiles. wikipedia.orgwikipedia.org These methods are especially useful for C-N, C-O, and C-S bond formation and often provide a cost-effective alternative to palladium-catalyzed processes. nih.gov

Ullmann Condensation and Related N-Arylations: The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol, often requiring high temperatures. wikipedia.org Modern advancements, including the use of soluble copper sources and specialized ligands (such as diamines or amino acids), have enabled these reactions to proceed under much milder conditions. wikipedia.orgresearchgate.net This reaction is highly effective for the N-arylation of nitrogen heterocycles, including the purine core. organic-chemistry.org A copper(I)-catalyzed system using a diamine ligand, for example, can efficiently couple various aryl iodides with alkylamines. mdpi.com

Copper-Catalyzed C-S Coupling: The synthesis of 6-thiopurine analogs is of significant interest. A recently developed copper(I)-catalyzed, base-free, three-component Ullmann C–S coupling provides an environmentally conscious route to 6-aryl/alkylthio-purines. acs.org This method uses a 6-chloropurine, an inorganic sulfur source (Na₂S), and an aryl/alkyl iodide in a nontoxic solvent like PEG-600. acs.org This approach avoids the use of malodorous thiols and toxic solvents often associated with traditional methods. acs.org

| Purine Substrate | Reagents | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropurine | Aryl iodide, Na₂S | CuI | PEG-600, 110 °C, 14 h | 6-Arylthiopurine | up to 75% | acs.org |

| Aryl Halide | Amine/Nitrogen Heterocycle | CuI + Ligand (e.g., ethylenediamine) | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | N-Aryl Derivative | Varies | researchgate.net |

| Aryl Halide | β-Amino Acid | CuI | Base, Dioxane, 80 °C | N-Aryl-β-Amino Acid | Good | organic-chemistry.org |

| Aryl Iodide | Adamantane-containing amine | CuI + Ligand | K₂CO₃, Dioxane, 110 °C | N-Aryl-adamantane amine | up to 79% | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 6 Methyl 9h Purin 8 Ol Derivatives

Electrophilic and Nucleophilic Reactivity of the Purine (B94841) Core

The purine core of 6-Methyl-9H-purin-8-ol and its derivatives is susceptible to both electrophilic and nucleophilic attack, a characteristic feature of purine chemistry. The electron distribution within the heterocyclic ring system dictates the preferred sites of reaction. Generally, the purine ring is considered electron-deficient, making it a target for nucleophiles. mdpi.com

Nucleophilic Attack:

Nucleophilic substitution reactions are common in purine derivatives, particularly at positions that bear a good leaving group, such as a halogen. researchgate.netntu.ac.uk For instance, 6-chloropurine (B14466) derivatives readily undergo nucleophilic substitution with various nucleophiles like amines, thiols, and alcohols. The reaction of 6-chloro-9H-purine with morpholine, for example, results in the formation of 4-(9H-purin-6-yl)morpholine. rsc.org Similarly, the chlorine atom at the 6-position of 6-chloropurine can be displaced by 2-hydroxyethylamine to yield 2-(9H-purin-6-yl)-ethanol derivatives. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

The reactivity of the purine core can be influenced by the substituents present. For example, the presence of an amino group at the C-3 position of 2,4-dichloropyridines, a related heterocyclic system, directs nucleophilic attack selectively to the C-2 position. uio.no Conversely, a nitro group at the same position reverses this selectivity. uio.no

Electrophilic Attack:

While the purine ring is generally electron-deficient, certain positions can exhibit sufficient electron density to react with electrophiles. Electrophilic attack, such as halogenation, often occurs at the C8-position of the purine skeleton. researchgate.netrsc.org For example, the bromination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives with N-bromosuccinimide (NBS) in DMF leads to bromination at the C8 position. rsc.org

The reactivity towards electrophiles can also be influenced by the substituents on the purine ring. Computational studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines have shown that the electron-withdrawing ability of the 2-substituent can significantly impact the reactivity at the N-7 position. uio.no

Tautomeric Equilibria and Isomerization Processes

This compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. nih.gov The predominant tautomer can be influenced by factors such as the solvent and the presence of other substituents on the purine ring. uio.nonih.gov

The IUPAC name for the keto form is 6-methyl-7,9-dihydropurin-8-one. nih.gov The existence of multiple tautomers is a common feature of oxopurines. acs.org For instance, hypoxanthine (B114508) (6-oxopurine) exists as a mixture of N7H and N9H tautomers at physiological pH. nih.gov The introduction of a second carbonyl group at the C2 position, as in xanthine (B1682287), shifts the equilibrium to favor the N7H tautomer. nih.gov

Computational studies, often employing density functional theory (DFT), are valuable tools for predicting tautomeric ratios. uio.no These calculations have shown that hydrogen bonding between the purine derivative and the solvent plays a crucial role in determining the most stable tautomer. uio.no For 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, significant diversity in the amino/imino tautomeric ratios has been observed and calculated using 1H NMR spectroscopy. uio.no

Isomerization processes in purine derivatives can also involve the migration of alkyl groups between different nitrogen atoms of the purine ring. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers. acs.org The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent at the C6 position. acs.org

Reaction Pathways of Functional Groups (e.g., Hydroxyl and Methyl Moieties)

The hydroxyl and methyl groups of this compound and its derivatives are key sites for further chemical modifications.

Nucleophilic Substitution Reactions

The hydroxyl group at the 8-position, existing in equilibrium with its keto form, can be a target for nucleophilic substitution, although this is less common than substitution at halogenated positions. More frequently, the hydroxyl group itself can act as a nucleophile.

A more synthetically useful approach involves converting the hydroxyl group into a better leaving group, such as a triflate, to facilitate nucleophilic substitution. uio.no Alternatively, the corresponding 6-chloro derivative is a common precursor for introducing various nucleophiles at the 6-position. rsc.org These reactions often employ bases like triethylamine (B128534) to facilitate the substitution.

The methyl group is generally unreactive towards nucleophilic substitution under standard conditions. However, the reactivity of the purine core can be modulated by the methyl substituent. For instance, methyl substitution at certain positions has been observed to diminish the reactivity of the purine ring in intramolecular Diels-Alder reactions. uio.no

Oxidative Transformations

The hydroxyl group of this compound can be oxidized to a dicarbonyl species, though this is often part of a more complex degradation pathway. In related purine derivatives, hydroxyl groups attached to side chains are more readily oxidized to aldehydes or ketones using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

Acylation Reactions

The hydroxyl group of this compound can undergo acylation reactions. For example, the reaction of 6-amino-9H-purin-8-ol 1-oxide with acetic anhydride (B1165640) leads to the formation of the corresponding O-acetylated product. thieme-connect.de This reaction proceeds through an O-acylamidoxime intermediate. thieme-connect.de The amino group in related purine derivatives can also undergo acylation. smolecule.com

Advanced Analytical and Spectroscopic Characterization in Research of 6 Methyl 9h Purin 8 Ol

Vibrational Spectroscopy Applications (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within 6-Methyl-9H-purin-8-ol. These complementary methods rely on the principle that molecular bonds vibrate at specific, quantized frequencies. edinst.com By analyzing the absorption (FTIR) or scattering (Raman) of light, a unique vibrational fingerprint of the molecule can be obtained. researchgate.netmjcce.org.mk

In the study of purine (B94841) derivatives, vibrational spectroscopy is instrumental in identifying characteristic functional groups and understanding intermolecular interactions. For instance, the analysis of N-H and C=O stretching frequencies can provide direct evidence of hydrogen bonding networks, which are crucial in the biological activity of many purine analogues. acs.org Furthermore, shifts in vibrational frequencies can indicate changes in electron distribution, offering insights into charge transfer phenomena. science.gov

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and function of purine systems. nih.gov In this compound, the presence of both hydrogen bond donors (N-H groups) and acceptors (the carbonyl group and nitrogen atoms in the purine ring) facilitates the formation of intermolecular hydrogen bonds. acs.orgmdpi.com

FTIR and Raman spectroscopy are particularly sensitive to these interactions. The stretching frequency of a proton donor group, such as N-H, is known to decrease (a red shift) upon the formation of a hydrogen bond. nepjol.info The magnitude of this shift often correlates with the strength of the hydrogen bond. For example, studies on similar amide-containing systems have shown significant red shifts in the N-H stretching vibration, indicating strong hydrogen bond formation. acs.org

In a solid-state or concentrated solution of this compound, one would expect to observe a broadening and red-shifting of the N-H and C=O vibrational bands compared to the gas phase or a dilute solution in a non-polar solvent. This is a direct consequence of the formation of hydrogen-bonded aggregates. Computational studies combined with experimental spectra can further elucidate the specific modes of hydrogen bonding, such as the formation of dimers or larger polymeric chains. nih.gov

Elucidation of Charge Transfer Phenomena

Charge transfer (CT) is an electronic process where an electron is transferred from a donor to an acceptor moiety, often facilitated by photoexcitation or intermolecular interactions. science.govresearchgate.net In purine systems, intramolecular and intermolecular charge transfer can influence their electronic properties and reactivity. acs.org

Vibrational spectroscopy can provide indirect evidence of charge transfer. When charge transfer occurs, the electron density distribution within the molecule is altered, leading to changes in bond strengths and, consequently, shifts in vibrational frequencies. For example, if the purine ring acts as an electron donor and the carbonyl group as an acceptor, an increase in electron density in the C=O bond might be observed, leading to a decrease in its stretching frequency.

The study of charge-transfer complexes involving purines and known electron acceptors can be particularly insightful. science.gov In such complexes, new vibrational bands corresponding to the charge-transfer state may appear, or existing bands may show significant shifts. Temperature-dependent vibrational spectroscopy can also be employed to study order-disorder transitions in charge-transfer complexes. science.gov While direct electronic spectroscopy (UV-Vis) is the primary tool for studying CT transitions, vibrational spectroscopy offers a complementary view by revealing the structural consequences of these electronic phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds like this compound in solution. nih.gov This method provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. pdx.eduucl.ac.uk

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the methyl protons (C6-CH₃), the C2-H proton, and the N-H protons. The methyl protons would likely appear as a singlet in the upfield region (around 2.3-2.7 ppm). The C2-H proton, being on an aromatic-like ring, would resonate further downfield. The N-H protons often exhibit broad signals, and their chemical shifts can be highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. ucl.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include the methyl carbon, the various carbons of the purine ring system, and the carbonyl carbon (C8). The carbonyl carbon is typically found in the highly deshielded region of the spectrum (e.g., >150 ppm). The chemical shifts of the ring carbons provide insight into the electronic distribution within the heterocyclic system. For comparison, in the related compound hypoxanthine (B114508) (6-hydroxypurine), the carbon signals appear at specific resonant frequencies that help in its identification. nih.gov

Below is a table of expected chemical shift ranges for the different nuclei in this compound, based on typical values for similar structures. pdx.edupitt.edu

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C6-C H₃ | Not Applicable | ~15-25 |

| C6-CH ₃ | ~2.3 - 2.7 | Not Applicable |

| C 2-H | Not Applicable | ~140-150 |

| C2-H | ~7.5 - 8.5 | Not Applicable |

| C 4, C 5, C 6 | Not Applicable | ~110-155 |

| C 8=O | Not Applicable | >155 |

| NH | Variable (e.g., 7.0 - 13.0) | Not Applicable |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the isolated methyl singlet and the C2-H proton, unless there are long-range couplings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the C2-H proton to the C2 carbon. This is a powerful tool for assigning the carbons that have attached protons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about which atoms are close to each other in space, which is useful for confirming stereochemistry and conformation.

By combining these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. msu.edu For aromatic and heterocyclic compounds like this compound, the key electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that are sensitive to the electronic structure of the purine ring system. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from the spectrum.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron (e.g., from the oxygen or nitrogen lone pairs) to a π* antibonding orbital, are typically weaker and can sometimes be observed as a shoulder on the main absorption band. msu.edu

The solvent can have a significant effect on the UV-Vis spectrum. The position of the absorption bands can shift depending on the polarity of the solvent (solvatochromism). For example, the λ_max of purine derivatives often shifts in response to changes in pH, which alters the protonation state of the molecule and thus its electronic structure.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, the technique provides initial confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Utilizing a high-resolution mass spectrometer, the exact mass of the molecular ion is determined. For this compound (C₆H₆N₄O), the computed exact mass is 150.05416083 Da. researchgate.net The mass spectrum would exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 150. pdbj.org Additionally, a smaller peak at [M+1] (m/z ≈ 151) is expected due to the natural abundance of the ¹³C isotope. pdbj.org

Beyond molecular weight confirmation, mass spectrometry, particularly with electron impact (EI) ionization, induces fragmentation of the molecule. pdbj.org Analyzing these fragment ions provides valuable structural information. The fragmentation of this compound is dictated by its heterocyclic purine core and substituents. The purine ring system is relatively stable, but specific cleavages can be predicted. cncb.ac.cn Common fragmentation pathways for purine structures include the loss of small, stable molecules.

Key fragmentation patterns can be hypothesized based on the structure:

Loss of Carbon Monoxide (CO): The 8-oxo group can be eliminated as a CO molecule (28 Da), a characteristic fragmentation for cyclic ketones and lactams.

Loss of Hydrogen Cyanide (HCN): Cleavage of the imidazole (B134444) portion of the purine ring can lead to the expulsion of HCN (27 Da).

Loss of Methyl Radical (•CH₃): The methyl group at the C6 position can be lost as a methyl radical (15 Da).

A summary of these potential fragmentation patterns is detailed in the table below.

| Fragment Ion | Proposed Neutral Loss | Mass-to-Charge Ratio (m/z) | Notes |

|---|---|---|---|

| [M]⁺ | - | 150 | Molecular Ion |

| [M-CH₃]⁺ | •CH₃ (Methyl radical) | 135 | Loss of the C6-methyl group. |

| [M-CO]⁺• | CO (Carbon monoxide) | 122 | Loss from the 8-oxo position. |

| [M-HCN]⁺• | HCN (Hydrogen cyanide) | 123 | Typical fragmentation of the purine ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rcsb.org This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction experiment would involve irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. rcsb.org This pattern allows for the calculation of the electron density distribution throughout the crystal, from which a model of the atomic positions can be built and refined. The analysis yields critical data including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the crystal's symmetry), and the precise coordinates of each atom. rcsb.orgnih.gov

While specific crystallographic data for this compound is not available in the searched literature, the results for structurally related purine derivatives illustrate the type of information obtained. For instance, the crystal structure of 2-mercapto-6-methylpurine monohydrate, a closely related compound, was determined by X-ray diffraction. iucr.org The key crystallographic parameters from this study are presented below as a representative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₄S·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.72 |

| b (Å) | 27.60 |

| c (Å) | 4.26 |

| β (°) | 93.75 |

| Z (Formula units per cell) | 4 |

Note: This data is for a structurally analogous compound and serves to illustrate the typical output of an X-ray crystallography study.

Chromatographic Techniques for Purity and Separation (e.g., RP-HPLC)

Chromatographic methods are essential for the separation, identification, and quantification of a compound and its potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful and widely used technique for the analysis of polar organic molecules like purine derivatives. crystallography.net

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture. For the analysis of this compound (or its tautomer, 6-methyl-purine), a typical mobile phase would consist of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. iucr.org When a sample is injected, compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.

A specific RP-HPLC method has been described for the separation of 6-methyl-purine, which is directly applicable to the analysis of this compound. iucr.org The conditions for this separation are outlined in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Newcrom R1 (a reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV/VIS Detector |

| Application | Purity assessment, separation from impurities |

The development of such a method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance. This validation process assesses parameters like precision, accuracy, linearity, and specificity to confirm that the method is suitable for its intended purpose, such as quantifying the purity of this compound in a sample or monitoring its stability.

Theoretical and Computational Chemistry Investigations of 6 Methyl 9h Purin 8 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structural and electronic properties of molecules like 6-Methyl-9H-purin-8-ol. rjptonline.orgoatext.com DFT methods are recognized for their efficacy in simulating vibrational frequencies and molecular structures. oatext.com The B3LYP functional, a hybrid DFT method, is a popular choice for such calculations. acs.org Ab initio methods, while computationally more demanding, can provide highly accurate geometrical and physical properties. rjptonline.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For purine (B94841) derivatives, methods like DFT with the B3LYP functional and the 6-311G(d,p) basis set are commonly employed to find the optimized geometry. rjptonline.org This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure. rsc.org

The electronic structure of a molecule describes the arrangement and energies of its electrons. Analysis of the electronic structure provides insights into the molecule's reactivity and properties. rjptonline.org For instance, the distribution of electrons within the purine ring system can indicate which sites are more susceptible to electrophilic or nucleophilic attack. rjptonline.org

| Parameter | Bond | ab initio/HF 6-311G(d,p) | DFT/B3LYP 6-311G(d,p) |

| Bond Length (Å) | N1-C2 | 1.339 | 1.343 |

| C2-N3 | 1.329 | 1.332 | |

| N3-C4 | 1.333 | 1.338 | |

| C4-C5 | 1.385 | 1.393 | |

| C5-C6 | 1.399 | 1.405 | |

| C6-N1 | 1.365 | 1.372 | |

| C5-N7 | 1.378 | 1.383 | |

| N7-C8 | 1.309 | 1.314 | |

| C8-N9 | 1.374 | 1.378 | |

| N9-C4 | 1.375 | 1.379 | |

| Bond Angle (°) | C6-N1-C2 | 118.9 | 118.7 |

| N1-C2-N3 | 128.8 | 128.9 | |

| C2-N3-C4 | 112.5 | 112.4 | |

| N3-C4-C5 | 126.7 | 126.8 | |

| C4-C5-C6 | 117.9 | 117.8 | |

| N1-C6-C5 | 115.2 | 115.4 | |

| C4-C5-N7 | 110.1 | 110.2 | |

| C5-N7-C8 | 104.5 | 104.4 | |

| N7-C8-N9 | 113.6 | 113.7 | |

| C8-N9-C4 | 104.2 | 104.3 | |

| Data is for the parent compound 9H-purine and is illustrative. Source: rjptonline.org |

Vibrational Frequency Calculations and Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically carried out using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated frequencies are then compared with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. researchgate.net This process is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive. rjptonline.org

The HOMO-LUMO gap can be calculated using DFT methods. rjptonline.org For purine derivatives, these calculations help in understanding their electronic and structural properties. rjptonline.org

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9H-purine | -6.64 | -1.50 | 5.14 |

| 6-methyl-9H-purine | -6.42 | -1.36 | 5.06 |

| Illustrative data for related purine compounds. Source: rjptonline.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This analysis is useful for studying charge distribution and the nature of chemical bonds. researchgate.net

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges of the atoms in a molecule. uni-muenchen.de These charges are determined from the distribution of electrons in the molecule's wave function. uni-muenchen.de The Mulliken atomic charges provide insights into the electrostatic properties of the molecule and can help identify which atoms are likely to be involved in electrostatic interactions. mdpi.combhu.ac.in

The distribution of Mulliken charges can indicate which atomic sites are more susceptible to nucleophilic or electrophilic attack. rjptonline.org For example, atoms with a more positive charge are prone to nucleophilic attack, while those with a more negative charge are susceptible to electrophilic attack. rjptonline.org

| Atom | Mulliken Charge (e) |

| N1 | -0.45 |

| C2 | 0.35 |

| N3 | -0.48 |

| C4 | 0.28 |

| C5 | 0.15 |

| C6 | 0.25 |

| N7 | -0.39 |

| C8 | 0.42 |

| N9 | -0.32 |

| O (on C8) | -0.55 |

| C (methyl) | -0.20 |

| H (methyl) | 0.10 |

| This is a hypothetical representation of Mulliken charges for this compound for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de The MEP at a particular point in space represents the force experienced by a positive test charge. uni-muenchen.de It is typically mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules like this compound. These methods provide insights into the molecule's preferred shapes (conformers) and how it behaves over time in a simulated environment, which is crucial for understanding its biological activity.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For purine analogs, the orientation of the substituent groups relative to the purine core is a key determinant of its interaction with biological targets. The conformational landscape of a molecule can be explored using various computational methods, including systematic or stochastic searches, to identify the most populated conformers under specific conditions. ub.edu

Molecular Dynamics (MD) Simulations build upon this by simulating the movement of atoms in a molecule over time, governed by the principles of classical mechanics. lambris.com These simulations can reveal not only the stable conformations but also the transitions between them, providing a more complete picture of the molecule's flexibility. lambris.com For a molecule like this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or when bound to a protein. This can help to understand how the molecule adapts its conformation to interact with its surroundings. mdpi.com

Recent studies on similar purine-based compounds have utilized MD simulations to:

Assess the stability of ligand-protein complexes. researchgate.net

Investigate the conformational changes in both the ligand and the protein upon binding. nih.gov

Explore the role of explicit water molecules in mediating interactions. lambris.com

For instance, in studies of compstatin (B549462) analogues, all-atom/explicit-water MD simulations were conducted to provide a representative picture of their conformational properties in solution. lambris.com These simulations revealed that while certain regions of the molecule maintained a stable turn structure, other parts were largely disordered, highlighting the dynamic nature of the peptide. lambris.com Similarly, MD simulations of SHP2 allosteric inhibitors have been used to explore the free energy landscape of enzyme activation and understand the conformational changes that drive its mechanism. mdpi.com

The insights gained from conformational analysis and MD simulations are invaluable for drug design, as they can help to identify the specific conformations that are responsible for a molecule's biological activity and guide the design of new compounds with improved properties.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The biological environment is predominantly aqueous, and the interaction of a molecule with the surrounding solvent can significantly influence its structure, stability, and reactivity. Modeling these solvent effects is therefore a critical aspect of computational studies on molecules like this compound.

One of the most widely used methods for this purpose is the Polarizable Continuum Model (PCM) . wikipedia.org Instead of explicitly modeling every solvent molecule, which would be computationally very expensive, the PCM approximates the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgmolcas.org The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. molcas.org

There are different variations of the PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which are suited for different types of solvents. wikipedia.org The integral equation formalism (IEF) version of PCM is also very common. wikipedia.orgresearchgate.net These models can be used in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to calculate various properties of the molecule in solution, including:

Energies and Geometries: PCM can be used to optimize the geometry of a molecule in the presence of a solvent and to calculate its energy, providing a more realistic picture of its structure in a biological context. psc.edu

Spectroscopic Properties: Solvent effects can cause shifts in spectroscopic signals. PCM can be used to predict these shifts, aiding in the interpretation of experimental data.

Reaction Mechanisms: By modeling the solvent's influence on the energies of reactants, products, and transition states, PCM can help to elucidate reaction mechanisms in solution.

It's important to note that while PCM is a powerful tool, it primarily accounts for electrostatic interactions. wikipedia.org In cases where non-electrostatic effects like hydrogen bonding or hydrophobic interactions are dominant, PCM may have limitations. wikipedia.org Nevertheless, it remains a valuable and widely used method for incorporating the influence of the solvent in computational studies of chemical and biological systems. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hubspotusercontent-na1.net In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. hubspotusercontent-na1.net The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand for the protein. hubspotusercontent-na1.netresearchgate.net

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. scitechnol.com

The results of molecular docking studies can provide valuable insights into the specific interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen bonds: These are crucial for the specificity of binding. researchgate.net

Electrostatic interactions: These are important for guiding the ligand into the binding site and for stabilizing the complex. researchgate.net

For purine-based compounds, docking studies have been instrumental in understanding their interactions with a wide range of protein targets, including kinases and bromodomains. nih.govnih.gov For example, docking studies of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors helped to postulate a new binding mode for this scaffold. nih.gov

Table 1: Example of Molecular Docking Results for a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | ASP145, GLU98 | Hydrogen Bond |

| LEU83, VAL35 | Hydrophobic | ||

| Reference Inhibitor | -9.2 | ASP145, LYS33 | Hydrogen Bond, Electrostatic |

| LEU83, ILE143 | Hydrophobic |

When an experimental structure of the target protein is not available, a computational model can be built using a technique called homology modeling . This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. acs.org The process involves finding a known experimental structure of a homologous protein (the template) and using its structure as a scaffold to build a model of the target protein. nih.gov

The accuracy of a homology model depends heavily on the sequence identity between the target and the template. bakerlab.org While homology models can be very useful, they often contain inaccuracies, especially in loop regions or in the side-chain conformations of amino acids. bakerlab.org Therefore, it is often necessary to refine the model to improve its quality. bakerlab.org

Receptor structure refinement involves using computational methods to optimize the geometry of the homology model, often by minimizing its energy using a force field. bakerlab.org Techniques such as molecular dynamics simulations can also be used to sample different conformations of the protein and to identify a more stable and realistic structure. nih.gov These refinement steps are crucial for obtaining a reliable model that can be used for subsequent molecular docking studies. acs.org

Protein binding pockets are not rigid entities; they can change their shape to accommodate different ligands. This phenomenon is known as binding pocket plasticity . nih.gov Investigating the plasticity of a binding pocket is important for understanding how a protein can bind to a diverse range of molecules and for designing ligands that can effectively fit into the binding site.

Computational methods can be used to explore the flexibility of a binding pocket. For example, molecular dynamics simulations of the protein in the presence and absence of a ligand can reveal the conformational changes that occur upon binding. mdpi.com Studies on the BRD9 bromodomain have shown that the binding of a 9H-purine scaffold can induce an unprecedented rearrangement of the residues that form the acetyllysine recognition site, highlighting the importance of considering protein plasticity in drug design. nih.govacs.org

Understanding binding pocket plasticity is particularly relevant for designing inhibitors that can overcome drug resistance, which often arises from mutations that alter the shape of the binding site.

A key outcome of molecular docking and related computational studies is the prediction of binding modes and affinities . researchgate.net The predicted binding mode describes the specific orientation and conformation of the ligand within the binding pocket, as well as the key interactions that stabilize the complex. nih.gov This information is crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in the chemical structure of a ligand affect its biological activity. nih.gov

The predicted binding affinity, often expressed as a docking score or a calculated binding free energy, provides an estimate of how strongly the ligand binds to the protein. scitechnol.commdpi.com While these predictions are not always perfectly accurate, they can be very useful for ranking a series of compounds and for prioritizing them for experimental testing. arxiv.org

For example, in a study of substituted purines as histamine (B1213489) H3 receptor ligands, molecular docking and dynamics studies were used to determine the binding modes of the ligands and to understand the importance of the purine ring in enhancing affinity. researchgate.net The predicted binding free energies showed a good correlation with the experimentally determined binding affinities. researchgate.net

Biological Activity and Mechanistic Insights of 6 Methyl 9h Purin 8 Ol in Pre Clinical Research

Interaction with Purinergic Receptors and Signaling Pathways

Purinergic receptors, which are activated by purine (B94841) nucleosides and nucleotides like adenosine (B11128) and ATP, are crucial in various physiological processes. nih.govmdpi.com They are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors and play significant roles in neurotransmission, inflammation, and immune responses. nih.govexplorationpub.com

Agonistic and Antagonistic Modulations

There is no specific information available in the scientific literature regarding the agonistic or antagonistic modulations of purinergic receptors by 6-Methyl-9H-purin-8-ol. Research in this area has focused on other, often more structurally complex, purine derivatives. For instance, various N6-substituted adenosine analogs have been identified as selective agonists for A1 or A3 adenosine receptors, while other modifications can lead to antagonistic activity. sigmaaldrich.comacs.org Similarly, derivatives of 8-oxoadenine have been investigated as Toll-Like Receptor 7 (TLR7) agonists. acs.org However, no such studies have been published for this compound.

Role in Neurotransmission, Inflammation, and Immune Response (in vitro models)

The purinergic system is deeply involved in modulating neurotransmission, with purine nucleosides like adenosine and guanosine (B1672433) showing effects on neuroplasticity and neuritogenesis in in vitro models. nih.gov ATP and adenosine are also key signaling molecules in neuroinflammation, acting on glial cells. explorationpub.com In the immune system, purinergic signaling can regulate the function of various immune cells and the inflammatory cascade. nih.govfrontiersin.org

Despite the well-established role of the purinergic system in these processes, there are no available in vitro studies that specifically investigate the effects of this compound on neurotransmission, inflammation, or immune responses. Research on the anti-inflammatory effects of other small molecules, such as 6-methylcoumarin (B191867) in LPS-stimulated macrophages, highlights the types of assays used to evaluate such activity, but no such data exists for this compound. nih.gov

Enzyme Inhibition Mechanisms and Metabolic Pathway Involvement

Purine analogs are a well-known class of compounds that can act as enzyme inhibitors, particularly for enzymes involved in nucleotide metabolism and protein kinases.

Nucleotide Metabolism Enzyme Interactions

Many purine derivatives interfere with nucleotide metabolism. For example, 6-mercaptopurine, a structural analog, inhibits several enzymes in the purine biosynthetic pathway, which is the basis of its use as an antimetabolite. nih.gov Another related compound, 6-methylthiopurine ribonucleoside, has been shown to inhibit purine nucleotide metabolism in Ehrlich ascites tumor cells. nih.gov However, no studies have been published that evaluate the interaction of this compound with any enzymes involved in nucleotide metabolism.

Kinase Inhibition (e.g., Protein Kinases)

The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenine (B156593) core of ATP. acs.org Numerous purine derivatives have been synthesized and evaluated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and FLT3 kinase, with some showing potent activity. imtm.cznih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. researchgate.netmdpi.com There is no available data to suggest that this compound has been screened for or exhibits any kinase inhibitory activity.

Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for Phase I metabolism of many drugs and xenobiotics. mdpi.commdpi.com The metabolism of purine-containing compounds by CYP enzymes has been noted in the literature for some derivatives. For instance, the potential for metabolism of 2'-O-methyladenosine by various CYP isoforms has been predicted. genesilico.pl The metabolism of retinoic acid is notably handled by the CYP26 family of enzymes. nih.gov However, there are no published in vitro or in vivo studies that have investigated the metabolism of this compound by cytochrome P450 enzymes or its potential to inhibit or induce these enzymes.

Anti-Proliferative and Anti-Cancer Activity (in vitro models)

Purine derivatives are widely investigated for their potential as anti-cancer agents due to their structural similarity to endogenous purines, which are fundamental to DNA synthesis and cellular signaling. karger.com This allows them to interfere with the cellular machinery of rapidly dividing cancer cells.

The anti-proliferative effects of purine derivatives are often evaluated against a panel of human cancer cell lines. While direct studies on this compound are not extensively detailed in the provided literature, research on closely related purine structures provides significant insights. For instance, various N-(9H-purin-6-yl) benzamide (B126) derivatives have demonstrated cytotoxic activities on cancer cell lines with IC50 values ranging from 3 to 39 μM. nih.gov

Derivatives of pyrazolo[3,4-d]pyrimidine, a purine bioisostere, have also shown significant cytotoxic effects. One study found that a specific derivative exhibited potent activity against hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116) cell lines, with IC50 values ranging from 4.03 to 6.18 µM, which is comparable to the standard drug doxorubicin. ekb.eg Similarly, other novel pyrazolotriazolopyramidine derivatives displayed excellent to weak cytotoxicity against the same cell lines, with the most potent compounds having IC50 values between 12.41 and 22.18 µM. ekb.eg

The substitution on the purine ring is critical for activity. Studies on 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives revealed that compounds with halogen atoms on the purine ring generally exhibit better anti-proliferative activity against the MCF-7 human breast cancer cell line. chim.it The introduction of a methyl group at certain positions has also been noted as advantageous for activity against several cancer cell lines. uio.no

Table 1: In Vitro Anti-Proliferative Activity of Selected Purine Analogs

| Compound Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | 3-39 μM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | HepG-2, MCF-7, HCT-116 | 4.03-6.18 µM | ekb.eg |

| Pyrazolotriazolopyramidine derivatives (Compounds 11, 12) | HepG-2, MCF-7, HCT-116 | 12.41-22.18 µM | ekb.eg |

| 9-(1,4-benzoxathiin-3-ylmethyl)-9H-purine (Compound 9c) | MCF-7 | 2.75 µM | chim.it |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative (Compound 63) | PC-3 (prostate), A-549 (lung) | 1.54 µM, 3.36 µM | rsc.org |

The anti-cancer effects of purine derivatives are exerted through various molecular mechanisms that disrupt cancer cell function and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.com For example, N-(9H-purin-6-yl) benzamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives are believed to act as DNA intercalators and topoisomerase inhibitors, which are mechanisms that lead to DNA damage and subsequent cell death. ekb.eg

Another key mechanism is the interference with cell cycle progression. Purine analogs can inhibit cyclin-dependent kinases (CDKs), which are essential enzymes for regulating the cell cycle. By blocking CDK activity, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com For instance, some pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest by increasing the expression of the cell cycle inhibitor p21 and activating caspase-3, an executioner enzyme in apoptosis. rsc.org

Furthermore, purine derivatives can modulate key signaling pathways involved in cell growth and survival. nih.gov The complex network of pathways that can be targeted includes those regulated by transcription factors like p53 and NF-κB, as well as signaling cascades like PI3K/AKT and JAK/STAT. nih.gov Disruption of these pathways can interfere with neoplastic metabolism, inhibit angiogenesis, and trigger apoptosis. mdpi.comnih.gov In some cases, the anti-cancer activity is linked to the induction of reactive oxygen species (ROS), which can cause oxidative damage to DNA and mitochondria, ultimately leading to cell death. mdpi.comacs.org

Anti-Microbial Properties (in vitro models)

Beyond their anti-cancer potential, purine analogs have been explored for their ability to combat microbial infections. Their structural resemblance to the building blocks of nucleic acids makes them potential inhibitors of microbial replication and other essential cellular processes.

Several studies have demonstrated the anti-bacterial potential of purine derivatives against a range of pathogens. researchgate.netnih.gov For instance, a series of newly synthesized sulfone compounds containing 1,3,4-oxadiazole (B1194373) moieties attached to a purine scaffold showed moderate to potent antibacterial activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 6–50 μM. researchgate.net

In another study, novel 2,6-disubstituted purine derivatives containing amide and 1,3,4-oxadiazole/thiadiazole moieties exhibited excellent inhibitory effects against the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. researchgate.net One compound, in particular, was more effective against Xoo than the commercial agents Bismerthiazol and Thiodiazole copper, with a half-maximal effective concentration (EC50) value of 8.39 μg/mL. researchgate.net Metal complexes incorporating purine or pyrimidine (B1678525) bases have also been shown to possess enhanced antibacterial activity compared to the free ligands, with activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. arabjchem.orgresearchgate.net

Table 2: In Vitro Anti-Bacterial Activity of Selected Purine Analogs

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Purine-sulfone-1,3,4-oxadiazole derivatives | Bacillus subtilis, Escherichia coli | MIC: 6–50 μM | researchgate.net |

| 2,6-disubstituted purine derivative (Compound 6a) | Xanthomonas oryzae pv. oryzae | EC50: 8.39 μg/mL | researchgate.net |

| Binuclear Ni(II) complex with pyrimidine-dione | Staphylococcus aureus, B. subtilis, S. typhi | Good activity (zone of inhibition) | arabjchem.org |

| Calix nih.govarene with sulfonamide unit | MRSA, B. subtilis | MIC: 0.97 μg/mL | frontiersin.org |

Purine analogs represent a significant class of antiviral agents, with many acting as inhibitors of viral replication. nih.gov These compounds can interfere with viral DNA or RNA synthesis by inhibiting viral polymerases or other essential enzymes. nih.govacs.org For example, SM-360320, a TLR7 agonist with a purine-like structure, can inhibit Hepatitis C virus (HCV) replication in hepatocytes. chemicalbook.com

Derivatives of 2,6-diaminopurine (B158960) have demonstrated broad-spectrum antiviral activity, inhibiting the replication of Dengue, Zika, West Nile, and Influenza A viruses with IC50 values in the low micromolar range. nih.gov These compounds can act as multi-target agents, inhibiting both viral proteins and host kinases involved in the viral life cycle. nih.gov

Specifically, 6-methyl-7-substituted-7-deaza purine nucleoside analogs have been identified as potent inhibitors of influenza A virus strains H1N1 and H3N2. researchgate.net Two compounds from this series, 5x and 5z, showed strong anti-influenza activity with IC50 values as low as 3.61 μM. researchgate.net The mechanism often involves the inhibition of viral RNA polymerase after the compounds are phosphorylated by cellular kinases. acs.org Some purine analogs are also known to inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for viral replication. acs.org

Inhibition of Biofilm Formation

An extensive review of available scientific literature reveals a notable absence of preclinical research specifically investigating the capacity of this compound to inhibit biofilm formation. While the broader class of purine analogs has been a subject of interest in antimicrobial research, with some derivatives showing activity against bacterial and fungal pathogens, studies focusing on the specific compound this compound and its effects on microbial biofilms are not present in the current body of published work.

Biofilm formation is a critical virulence factor for many pathogenic microorganisms, contributing to persistent infections and increased resistance to antimicrobial agents. google.com The search for novel compounds that can disrupt or prevent biofilm formation is an active area of research. mdpi.comnih.gov However, based on the available data, the potential of this compound as a biofilm inhibitor remains unexplored.

Immunomodulatory Effects (in vitro models)

Similarly, there is a lack of specific preclinical data on the immunomodulatory effects of this compound in in vitro models. Purine derivatives, as a class, are known to have significant immunomodulatory properties. For instance, drugs like azathioprine, which is a prodrug of 6-mercaptopurine, are well-established immunosuppressants. researchgate.net Other purine analogs have been investigated for their ability to modulate immune responses, for example, by acting as agonists for Toll-like receptors (TLRs). scielo.br